9-Bromo-1,2,3,4-tetrahydroacridine
Overview
Description
9-Bromo-1,2,3,4-tetrahydroacridine is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of biological activities and potential therapeutic applications. The compound this compound is particularly interesting for its potential use in medicinal chemistry, especially in the development of drugs targeting neurological disorders and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-1,2,3,4-tetrahydroacridine typically involves the bromination of 1,2,3,4-tetrahydroacridine. One common method is to react 1,2,3,4-tetrahydroacridine with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems can also help in monitoring the reaction progress and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-1,2,3,4-tetrahydroacridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form acridine derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,2,3,4-tetrahydroacridine derivatives with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are usually performed in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. The reactions are conducted in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted tetrahydroacridine derivatives, while oxidation reactions can produce acridine derivatives with different oxidation states.
Scientific Research Applications
9-Bromo-1,2,3,4-tetrahydroacridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: The compound is studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.
Medicine: Research has shown that acridine derivatives, including this compound, have potential anticancer and antineurodegenerative properties. They are being investigated for their ability to inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer’s disease.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9-Bromo-1,2,3,4-tetrahydroacridine involves its interaction with biological macromolecules such as DNA and enzymes. As a DNA intercalator, it inserts itself between the base pairs of DNA, disrupting the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can inhibit enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine, which is crucial for neurotransmission.
Comparison with Similar Compounds
Similar Compounds
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use as a cholinesterase inhibitor in the treatment of Alzheimer’s disease.
9-Chloro-1,2,3,4-tetrahydroacridine: Another derivative with potential anticancer properties.
1,2,3,4-Tetrahydroacridine: The parent compound, which serves as a precursor for various substituted derivatives.
Uniqueness
9-Bromo-1,2,3,4-tetrahydroacridine is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to other derivatives. The bromine atom can participate in halogen bonding, which can enhance the compound’s ability to interact with biological targets. This makes it a valuable compound for the development of new therapeutic agents.
Properties
IUPAC Name |
9-bromo-1,2,3,4-tetrahydroacridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPQYDJYNNEYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480089 | |
Record name | 9-Bromo-1,2,3,4-tetrahydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337915-93-2 | |
Record name | 9-Bromo-1,2,3,4-tetrahydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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